molecular formula C26H19Br2NO3 B12033843 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355429-16-2

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12033843
CAS No.: 355429-16-2
M. Wt: 553.2 g/mol
InChI Key: HFLHOEMRXDCEJF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-ethylbenzaldehyde, 4-bromoaniline, and ethyl acetoacetate. The synthesis could involve:

    Condensation Reactions: Combining 4-ethylbenzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate.

    Cyclization: Reacting the intermediate with 4-bromoaniline to form the quinoline core.

    Bromination: Introducing bromine atoms at specific positions on the quinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (bromine) on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development of pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: Lacks the bromine and ethyl groups.

    6-Bromo-2-phenylquinoline-4-carboxylate: Similar structure but without the ethyl group.

    2-(4-Bromophenyl)quinoline-4-carboxylate: Lacks the ethyl group and one bromine atom.

Uniqueness

The presence of both ethyl and bromine groups in 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate may confer unique chemical and biological properties, making it distinct from other quinoline derivatives.

Properties

CAS No.

355429-16-2

Molecular Formula

C26H19Br2NO3

Molecular Weight

553.2 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19Br2NO3/c1-2-16-3-5-18(6-4-16)25(30)15-32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14H,2,15H2,1H3

InChI Key

HFLHOEMRXDCEJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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